molecular formula C23H25FN2O2 B2465885 N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-ethoxynaphthalene-1-carboxamide CAS No. 899744-88-8

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-ethoxynaphthalene-1-carboxamide

Cat. No.: B2465885
CAS No.: 899744-88-8
M. Wt: 380.463
InChI Key: GSZAUEOCAQQBCR-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-ethoxynaphthalene-1-carboxamide (CAS 899744-88-8) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C₂₃H₂₅FN₂O₂ and a molecular weight of 380.46 g/mol, this specialty chemical features a naphthalene core, a structure known for its utility in developing advanced materials . The compound's structure, which includes a dimethylamino group and a fluorophenyl moiety, suggests potential for applications in medicinal chemistry and materials science. Researchers are exploring its use as a key intermediate in the synthesis of novel organic molecules, including fluorescent dyes and probes. The naphthalene component is a prominent scaffold in fluorophore development, often utilized in the creation of molecular probes for sensing and cellular imaging applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-ethoxynaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2/c1-4-28-21-14-11-16-7-5-6-8-19(16)22(21)23(27)25-15-20(26(2)3)17-9-12-18(24)13-10-17/h5-14,20H,4,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZAUEOCAQQBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-ethoxynaphthalene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the naphthalene core: This can be achieved through various methods, such as Friedel-Crafts acylation.

    Introduction of the ethoxy group: This step involves the ethoxylation of the naphthalene core under basic conditions.

    Attachment of the dimethylamino and fluorophenyl groups: This step is usually carried out through nucleophilic substitution reactions, where the dimethylamino and fluorophenyl groups are introduced sequentially.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-ethoxynaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or fluorophenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce reduced naphthalene compounds.

Scientific Research Applications

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-ethoxynaphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-ethoxynaphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: naphthalene carboxamides, fluorophenyl-containing amines, and dimethylaminoethyl side chains. Below is a comparative analysis using compounds identified in the provided evidence:

Table 1: Key Structural Features and Hypothesized Properties

Compound Name (CAS No.) Core Structure Substituents/Modifications Hypothesized Properties
Target Compound Naphthalene-1-carboxamide 2-ethoxy, 4-fluorophenyl, dimethylaminoethyl Enhanced lipophilicity; potential CNS activity
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide (108478-69-9) Naphthalene-2-carboxamide 1-hydroxy, 4-acetylphenyl Reduced membrane permeability due to polar hydroxy group
1-(4-Fluorophenyl)propan-2-amine (N/A) Phenylpropylamine 4-fluorophenyl, primary amine Likely adrenergic/serotonergic activity (similar to amphetamines)
N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide (N/A) Isobutyramide 4-fluorophenyl, phenethylpiperidine Potential opioid receptor modulation (piperidine moiety)
4-[[4-(Diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-naphthalenecarboxamide (N/A) Naphthalene-2-carboxamide Diethylamino, methylphenylimino Possible kinase inhibition (quinone-like structure)

Key Observations:

Naphthalene Carboxamides :

  • The target compound ’s 2-ethoxy group likely enhances metabolic stability compared to hydroxylated analogs like N-(4-acetylphenyl)-1-hydroxynaphthalene-2-carboxamide .
  • Substitution at position 1 (vs. 2) may alter binding affinity to hydrophobic targets (e.g., enzymes or receptors).

Fluorophenyl Moieties :

  • The 4-fluorophenyl group is shared with 1-(4-fluorophenyl)propan-2-amine, a structural analog of psychoactive phenethylamines . Fluorination typically increases bioavailability and resistance to oxidative metabolism.

Research Findings and Data Gaps

  • Synthetic Challenges: The alkylation step described in (using NaH and methyl iodide in DMF) mirrors methods for introducing aminoethyl groups in carboxamide syntheses .
  • Pharmacological Data: While fluorophenyl and dimethylaminoethyl groups are common in CNS-targeting drugs (e.g., SSRIs, dopamine reuptake inhibitors), the target compound’s biological activity remains unverified in the provided evidence.
  • Comparative Solubility : Ethoxy substituents generally improve lipid solubility over hydroxyl or acetylated derivatives (e.g., 82382-57-8 in ), suggesting better blood-brain barrier penetration .

Biological Activity

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-ethoxynaphthalene-1-carboxamide, often referred to as a naphthamide derivative, has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A naphthalene core with a carboxamide functional group.
  • A dimethylamino group that enhances its solubility and biological activity.
  • A 4-fluorophenyl substituent , which may influence its pharmacokinetic properties.

The molecular formula is C23H26N2O2C_{23}H_{26}N_{2}O_{2}, and its IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen bonding and electrostatic interactions facilitated by the dimethylamino group.
  • π-π stacking interactions due to the aromatic rings, enhancing binding affinity to target proteins.

These interactions can modulate the activity of specific receptors or enzymes, leading to various biological effects.

1. Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis
HeLa (Cervical)8.3Cell cycle arrest in G1 phase
A549 (Lung)12.0Inhibition of tumor growth

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

3. Neuropharmacological Effects

Preliminary investigations into the neuropharmacological effects reveal potential applications in treating neurological disorders. The compound may act as a modulator for neurotransmitter receptors, influencing mood and cognitive functions.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Anticancer Activity : A recent study published in Cancer Research demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer .
  • Antimicrobial Efficacy : In a clinical trial assessing its efficacy against resistant bacterial strains, the compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

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